![molecular formula C8H17ClN2O B2378324 (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride CAS No. 2343964-62-3](/img/structure/B2378324.png)
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide; hydrochloride is a chemical compound that has gained attention in scientific research due to its potential medical applications. This compound is commonly referred to as PPCC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Enhancing Immune Regulation
The compound plays a critical role in the normal function of the immune system. It is required for mounting and sustaining adaptive T cell responses. However, it is also critical for immune regulation via its effects on regulatory T cells (Treg cells). The compound has a heightened sensitivity to Treg cells, which may create a therapeutic window to promote immune regulation by selective stimulation of Treg cells .
Therapeutic Applications in Type 1 Diabetes
The compound is being used in the development of new efforts to translate knowledge to the clinical arena, through focused interest in Type 1 diabetes as a prototypic autoimmune disease. Specifically, the aim is at developing compound-based therapeutic regimens and incorporating means to enhance antigen-specific Treg responses, for improved and more selective regulation of islet autoimmunity .
Studies in Preclinical Models of Autoimmunity and Transplantation
The compound is being used in studies in preclinical models of autoimmunity and transplantation to define critical factors for successful adoptive Treg therapy and develop clinically applicable therapeutic protocols .
Protein Detection/Quantitation
The Human IL-2R Simplex ProcartaPlex Kit measures IL-2R protein and is designed to be combinable with other Simplex kits so that you can create your own multiplex panel that utilizes Luminex xMAP technology for protein detection/quantitation .
Activation of T Cells
IL-2 has been shown to activate T cells, which can then target and kill cancer cells .
Stimulation of Natural Killer (NK) Cells
IL-2R is expressed on the surface of certain immune cells, such as natural killer (NK) cells, and can help to stimulate these cells to fight cancer .
Mechanism of Action
Target of Action
The primary target of (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) and adenosine A1 receptors . NMDAR is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory . Adenosine A1 receptors are almost exclusively expressed at nerve terminals .
Mode of Action
The compound interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . The compound and its antidepressant metabolite, (2R,6R)-HNK, reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
The compound affects the glutamatergic system , which is the most abundant neurotransmitter system in the nervous system . It modulates the release of glutamate, a critical neurotransmitter involved in learning and memory . The compound also impacts the adenosinergic system by interacting with adenosine A1 receptors . This interaction mediates inhibitory actions on glutamate release .
Pharmacokinetics
Similar compounds like ketamine have been shown to have rapid clearance, requiring frequent dosing . This results in high peak plasma concentration (Cmax) and short half-life
Result of Action
The compound’s action results in a decrease in glutamate release, which may contribute to its rapid antidepressant action . It reduces presynaptic activity and glutamate release . This action is thought to contribute to the compound’s potential antidepressant effects .
properties
IUPAC Name |
(2R)-N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHNUOLUCUUALI-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H]1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.